5-(3-Chlorophenyl)thiazol-2-amine
Overview
Description
5-(3-Chlorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a range of biological effects .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .
Biochemical Analysis
Biochemical Properties
5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, this compound exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, this compound interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to this compound results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKXBEAXNVKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734141 | |
Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249447-08-2 | |
Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.